Cas no 17089-14-4 (1,4-Naphthalenedione,2-[3-(4-cycloheptylphenyl)propyl]-3-hydroxy-)

1,4-Naphthalenedione,2-[3-(4-cycloheptylphenyl)propyl]-3-hydroxy- structure
17089-14-4 structure
Product Name:1,4-Naphthalenedione,2-[3-(4-cycloheptylphenyl)propyl]-3-hydroxy-
CAS No:17089-14-4
MF:C26H28O3
MW:388.498727798462
CID:228243
PubChem ID:270723
Update Time:2025-04-19

1,4-Naphthalenedione,2-[3-(4-cycloheptylphenyl)propyl]-3-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Naphthalenedione,2-[3-(4-cycloheptylphenyl)propyl]-3-hydroxy-
    • 3-[3-(4-cycloheptylphenyl)propyl]-4-hydroxynaphthalene-1,2-dione
    • 3-(3-(3-Cycloheptylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione
    • 3-[3-(p-Cycloheptyl-phenyl)-propyl]-2-hydroxy-1,4-naphthochinon
    • AC1L6P8Z
    • AC1Q6E9O
    • AG-K-40993
    • AR-1F0971
    • CTK4D3739
    • NSC113452
    • DTXSID60937848
    • 2-[3-(4-Cycloheptylphenyl)propyl]-3-hydroxynaphthalene-1,4-dione
    • 17089-14-4
    • NSC 113452
    • 2-[3-(4-cycloheptylphenyl)propyl]-3-hydroxy-naphthalene-1,4-dione
    • NSC-113452
    • Inchi: 1S/C26H28O3/c27-24-21-11-5-6-12-22(21)25(28)26(29)23(24)13-7-8-18-14-16-20(17-15-18)19-9-3-1-2-4-10-19/h5-6,11-12,14-17,19,27H,1-4,7-10,13H2
    • InChI Key: AXNYBYBGUREGTC-UHFFFAOYSA-N
    • SMILES: OC1C2C=CC=CC=2C(C(C=1CCCC1C=CC(=CC=1)C1CCCCCC1)=O)=O

Computed Properties

  • Exact Mass: 388.20394
  • Monoisotopic Mass: 388.204
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Density: 1.179
  • Boiling Point: 578.4°C at 760 mmHg
  • Flash Point: 317.7°C
  • Refractive Index: 1.605
  • PSA: 54.37
  • LogP: 6.33840
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